chemical structure and properties of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid
chemical structure and properties of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Chemical Structure, Properties, and Applications of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid
Executive Summary
The integration of fluorinated heterocycles is a cornerstone strategy in modern medicinal chemistry and agrochemical development. 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006486-39-0) represents a highly versatile building block that combines the robust, bioisosteric properties of a pyrazole core with the lipophilic and metabolically stabilizing effects of a difluoroethyl group. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic utility in drug design, and field-proven synthetic protocols for researchers and drug development professionals.
Part 1: Structural and Physicochemical Profiling
Structural Anatomy and The "Fluorine Effect"
The molecule consists of three critical functional domains, each contributing specific pharmacological and synthetic advantages:
-
The Pyrazole Core: A 5-membered heteroaromatic ring containing two adjacent nitrogen atoms. In biological systems, the pyrazole acts as a hydrogen-bond acceptor/donor and readily engages in π−π stacking within protein binding pockets (e.g., kinase hinge regions).
-
The 2,2-Difluoroethyl Group (N1 Position): The introduction of two highly electronegative fluorine atoms exerts a strong inductive electron-withdrawing effect. Mechanistically, this lowers the pKa of the pyrazole system, modulating its basicity to prevent off-target hERG liabilities often seen with highly basic amines. Furthermore, the difluoroethyl moiety increases the molecule's overall lipophilicity (enhancing membrane permeability) and sterically shields the N-alkyl site from cytochrome P450-mediated oxidative dealkylation.
-
The Carboxylic Acid (C3 Position): A terminal functional group that serves as a synthetic handle, most commonly utilized for amide coupling to append complex pharmacophores.
Quantitative Physicochemical Data
Understanding the baseline physicochemical properties is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of downstream derivatives [1].
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₆H₆F₂N₂O₂ | N/A |
| Molecular Weight | 176.12 g/mol | Low MW allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5. |
| XLogP3 | 0.9 | Optimal balance of aqueous solubility and lipophilicity for a building block. |
| TPSA | 55.1 Ų | Low polar surface area promotes excellent cellular and blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 1 | Provided by the carboxylic acid (consumed during amide coupling). |
| H-Bond Acceptors | 4 | Facilitates target-protein interactions via the pyrazole nitrogens and fluorine atoms. |
| Rotatable Bonds | 2 | Low conformational flexibility minimizes entropic penalty upon target binding. |
Data sourced from the National Center for Biotechnology Information (PubChem) [1].
Part 2: Therapeutic and Agrochemical Applications
The primary utility of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid lies in its conversion into pyrazole carboxamides . These derivatives are highly privileged structures in two major industries:
Medicinal Chemistry: Kinase Inhibition
Pyrazole carboxamides synthesized from this building block are potent inhibitors of various kinases, including Pim kinases and Extracellular Signal-Regulated Kinases (ERK) [2][3]. In oncology, the MAPK/ERK pathway is frequently hyperactivated via RAS/RAF mutations. By coupling the pyrazole carboxylic acid with specific anilines or aminopyridines, researchers generate ATP-competitive inhibitors that bind to the kinase hinge region, effectively shutting down aberrant cellular proliferation [3].
Diagram 1: MAPK/ERK pathway inhibition by pyrazole carboxamides.
Agrochemistry: Succinate Dehydrogenase Inhibitors (SDHIs)
In agricultural science, fluorinated pyrazole carboxamides are the active ingredients in broad-spectrum fungicides. The difluoroethyl group enhances the metabolic stability of the fungicide against degradation by soil microbes and plant enzymes, prolonging the duration of crop protection.
Part 3: Advanced Synthetic Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and optimize.
Protocol A: Regioselective Synthesis of the Building Block
Synthesizing the title compound requires the regioselective N-alkylation of a pyrazole core.
-
Reagent Assembly: Combine ethyl 1H-pyrazole-3-carboxylate (1.0 eq) and Cesium Carbonate ( Cs2CO3 , 1.5 eq) in anhydrous DMF.
-
Causality: Cs2CO3 is selected over sodium or potassium bases because the large ionic radius of cesium results in a highly dissociated, "naked" carbonate anion. This maximizes the nucleophilicity of the pyrazole nitrogen.
-
-
Alkylation: Cool the mixture to 0°C and add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise.
-
Causality: The triflate is a superior leaving group compared to bromides or chlorides. This allows the reaction to proceed at low temperatures, which kinetically favors the formation of the less sterically hindered N1-alkylated isomer over the N2 isomer.
-
-
Self-Validating Step (Regiochemistry Check): Quench a micro-aliquot and analyze via 1H -NMR. The crude mixture must show a distinct triplet of triplets (tt, ~6.1 ppm) corresponding to the CHF2 proton, and the chemical shifts of the pyrazole aromatic protons will confirm the N1 vs. N2 substitution ratio.
-
Hydrolysis: Treat the isolated N1-ester with LiOH (2.0 eq) in a THF/ H2O (3:1) mixture at room temperature for 4 hours, followed by acidification with 1M HCl to precipitate the final 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid [4].
Protocol B: High-Efficiency Amide Coupling Workflow
Because the difluoroethyl group exerts an electron-withdrawing effect, the carboxylic acid is slightly deactivated. Standard coupling agents (like DCC) often fail or result in low yields.
Diagram 2: Self-validating amide coupling workflow for pyrazole derivatives.
-
Activation: Dissolve 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Causality: Anhydrous conditions are absolute prerequisites. Water acts as a competing nucleophile, which would hydrolyze the highly reactive HOAt-ester intermediate back into the starting acid. HATU is chosen specifically for electron-deficient acids to prevent epimerization and drive rapid activation.
-
-
Base Addition: Add DIPEA (3.0 eq) dropwise at 0°C.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate the attack on HATU without reacting with the active ester itself.
-
-
Self-Validating Step (Activation Check): Before adding the amine, aliquot 5 µL of the reaction mixture into 1 mL of methanol. Analyze via LC-MS. The system is validated if the acid mass (m/z 175 [M−H]− ) has disappeared, replaced by the mass of the methyl ester (formed instantly by the active ester reacting with methanol).
-
Coupling: Add the target primary or secondary amine (1.1 eq). Warm to room temperature and stir for 2 hours. Purify via reverse-phase HPLC.
Conclusion
1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid is far more than a simple reagent; it is a meticulously designed physicochemical tool. By leveraging the electron-withdrawing and lipophilic nature of the difluoroethyl group alongside the robust pyrazole core, drug development professionals can systematically improve the pharmacokinetic profiles and target affinities of next-generation kinase inhibitors and agrochemicals.
References
-
Title: 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
- Title: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (WO2013045461A1)
- Title: ERK INHIBITOR AND USE THEREOF (EP3805217A1)
